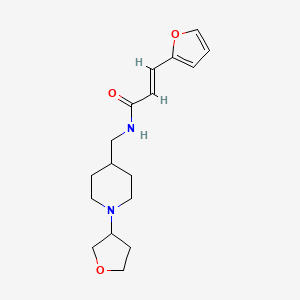![molecular formula C19H15N3O4 B2509722 N-(2-(6-oxo-1,6-dihydropyridazin-3-yl)phenyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide CAS No. 1428372-27-3](/img/structure/B2509722.png)
N-(2-(6-oxo-1,6-dihydropyridazin-3-yl)phenyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-(6-oxo-1,6-dihydropyridazin-3-yl)phenyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide is a useful research compound. Its molecular formula is C19H15N3O4 and its molecular weight is 349.346. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Biological Activities
- The synthesis of novel N-substituted benzyl/phenyl carboxamides and their evaluation for antioxidant activities suggest a broad utility in designing compounds with potential biological activities. These compounds, based on their structure-activity relationship, exhibit moderate to significant radical scavenging activity, indicating their potential as antioxidants or in other roles where free radical scavenging is beneficial. This underscores the importance of structural modifications in enhancing biological activities (Matloob Ahmad et al., 2012).
Antitumor Potential
- Research into carboxamide derivatives of benzo[b][1,6]naphthyridin-(5H)ones reveals potent cytotoxicity against murine leukemia and lung carcinoma, highlighting the promise of such compounds in cancer treatment. The variety in the 2-substituents maintains significant activity, suggesting a versatile scaffold for developing new anticancer agents (L. Deady et al., 2005).
Material Science Applications
- The development of polybenzoxazine with phenylnitrile functional groups for advanced material applications showcases the role of chemical compounds in improving the properties of polymers. These materials exhibit enhanced thermal stability and glass transition temperatures, important for applications requiring materials with high thermal resistance (H. Qi et al., 2009).
DNA-Intercalating Agents
- The synthesis of dibenzo[1,4]dioxin-1-carboxamides and their evaluation as DNA-intercalating agents reveal potential antitumor activities. These compounds show activity against leukemia both in vitro and in vivo, suggesting their utility in developing new cancer therapies. The study also notes the importance of structural elements in enhancing antitumor potency (H. H. Lee et al., 1992).
Antifungal and Antimicrobial Properties
- Investigations into the antifungal activity of new N-(1-phenyl-4-carbetoxypyrazol-5-yl)-, N-(indazol-3-yl)-, and N-(indazol-5-yl)-2-iodobenzamides demonstrate the potential of these compounds in addressing fungal infections. The structural diversity of these compounds allows for significant activity against various fungal strains, indicating their potential in developing new antifungal therapies (D. Raffa et al., 2002).
Mechanism of Action
Target of Action
The primary target of N-(2-(6-oxo-1,6-dihydropyridazin-3-yl)phenyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide is the thyroid hormone receptor β (THR-β) . This receptor plays a crucial role in regulating lipid levels in the body .
Mode of Action
This compound acts as an agonist at the thyroid hormone receptor β (THR-β) . This means it binds to this receptor and activates it, leading to changes in the cell’s function .
Biochemical Pathways
The activation of the thyroid hormone receptor β (THR-β) by this compound leads to a series of biochemical reactions that ultimately result in the reduction of lipid levels .
Pharmacokinetics
In reported studies in healthy volunteers, the compound exhibited an excellent safety profile and decreased ldl cholesterol (ldl-c) and triglycerides (tg) at once daily oral doses of 50 mg or higher given for 2 weeks .
Result of Action
The activation of the thyroid hormone receptor β (THR-β) by this compound results in a decrease in lipid levels, specifically LDL cholesterol (LDL-C) and triglycerides (TG) . This can have beneficial effects on cardiovascular health .
Safety and Hazards
Future Directions
In reported studies in healthy volunteers, the compound exhibited an excellent safety profile and decreased LDL cholesterol (LDL-C) and triglycerides (TG) at once daily oral doses of 50 mg or higher given for 2 weeks . This suggests potential future directions for the use of this compound in the treatment of dyslipidemia.
Properties
IUPAC Name |
N-[2-(6-oxo-1H-pyridazin-3-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3O4/c23-18-10-9-14(21-22-18)12-5-1-2-6-13(12)20-19(24)17-11-25-15-7-3-4-8-16(15)26-17/h1-10,17H,11H2,(H,20,24)(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJNLWOMGSRNMLN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC2=CC=CC=C2O1)C(=O)NC3=CC=CC=C3C4=NNC(=O)C=C4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[6-[4-(5-Ethylpyrimidin-2-yl)piperazin-1-yl]pyridazin-3-yl]morpholine](/img/structure/B2509642.png)

![N-(4,5-dimethylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2509648.png)


![1-Cyclohexyl-2-(thieno[3,2-d]pyrimidin-4-ylamino)ethanol](/img/structure/B2509654.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-((5-(hydroxymethyl)-1-(2-((2-methoxyethyl)amino)-2-oxoethyl)-1H-imidazol-2-yl)thio)acetamide](/img/structure/B2509656.png)




